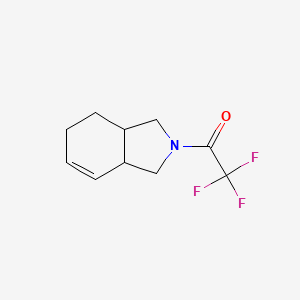![molecular formula C17H25N3O8 B13799860 N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid CAS No. 77869-59-1](/img/structure/B13799860.png)
N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline; oxalic acid is a chemical compound with the molecular formula C17H25N3O8 and a molecular weight of 399.397 . This compound is known for its unique structure, which includes a diazinane ring and an aniline group, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline; oxalic acid typically involves the reaction of 3-methyl-1,3-diazinane with aniline in the presence of oxalic acid. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or distillation to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline; oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aniline group can undergo electrophilic substitution reactions with reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated aniline derivatives.
科学的研究の応用
N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline; oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline; oxalic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways.
Pathways Involved: It may affect pathways related to cell signaling, metabolism, or gene expression, depending on its specific structure and functional groups.
類似化合物との比較
Similar Compounds
- N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline
- N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline; hydrochloride
- N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline; sulfate
Uniqueness
N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline; oxalic acid is unique due to its combination of a diazinane ring and an aniline group, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
77869-59-1 |
|---|---|
分子式 |
C17H25N3O8 |
分子量 |
399.4 g/mol |
IUPAC名 |
N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid |
InChI |
InChI=1S/C13H21N3.2C2H2O4/c1-15-9-5-10-16(12-15)11-8-14-13-6-3-2-4-7-13;2*3-1(4)2(5)6/h2-4,6-7,14H,5,8-12H2,1H3;2*(H,3,4)(H,5,6) |
InChIキー |
QHURIDLCWVWERU-UHFFFAOYSA-N |
正規SMILES |
CN1CCCN(C1)CCNC2=CC=CC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


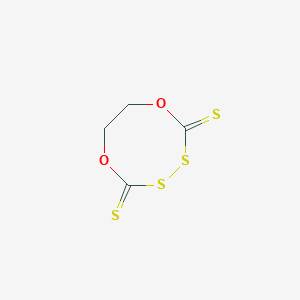
![6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine](/img/structure/B13799788.png)
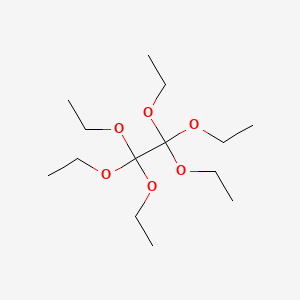
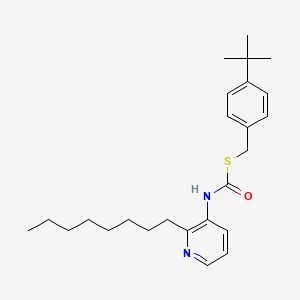

![(3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13799815.png)
![(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13799830.png)
![Acetyl chloride,[(1-imino-2-methylpropyl)amino]-](/img/structure/B13799835.png)

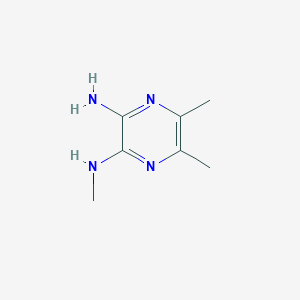
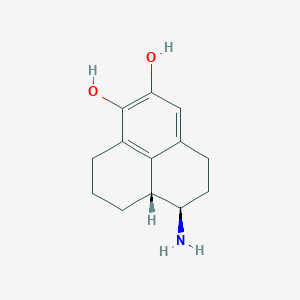

![6-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13799856.png)
